molecular formula C22H23N3O3 B2782833 (Z)-N'-[2-(4-Tert-butylphenoxy)acetyl]-2-cyano-3-phenylprop-2-enehydrazide CAS No. 721900-55-6

(Z)-N'-[2-(4-Tert-butylphenoxy)acetyl]-2-cyano-3-phenylprop-2-enehydrazide

Cat. No.: B2782833
CAS No.: 721900-55-6
M. Wt: 377.444
InChI Key: DXJLZJZLPXMAKN-UHFFFAOYSA-N
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Description

The compound appears to contain a hydrazide group, a cyano group, a phenyl group, and a tert-butylphenoxy group . These functional groups could potentially impart certain chemical properties to the compound, such as reactivity or solubility characteristics.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl and tert-butylphenoxy groups could potentially influence the compound’s shape and electronic distribution .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The hydrazide and cyano groups are typically reactive, and could undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a phenyl group could increase its hydrophobicity, while the cyano group could act as a hydrogen bond acceptor .

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to predict the mechanism of action of this compound. If it’s intended to be a drug or a catalyst, for example, the mechanism of action would depend on the specific interactions it has with other molecules in its environment .

Safety and Hazards

Without specific data, it’s difficult to assess the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its intended use. If it shows promising activity in a certain area (such as medicinal chemistry or materials science), future studies could focus on optimizing its properties or investigating its mechanism of action .

Properties

IUPAC Name

(Z)-N'-[2-(4-tert-butylphenoxy)acetyl]-2-cyano-3-phenylprop-2-enehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-22(2,3)18-9-11-19(12-10-18)28-15-20(26)24-25-21(27)17(14-23)13-16-7-5-4-6-8-16/h4-13H,15H2,1-3H3,(H,24,26)(H,25,27)/b17-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJLZJZLPXMAKN-LGMDPLHJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C(=CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)/C(=C\C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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